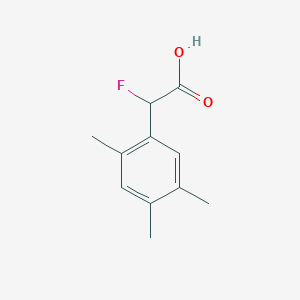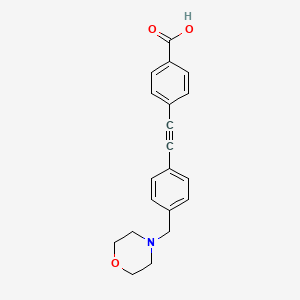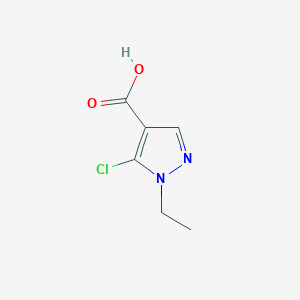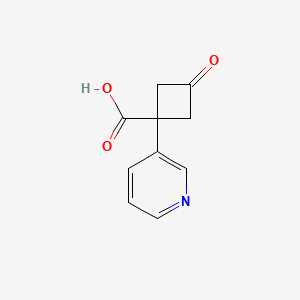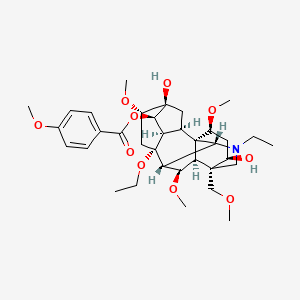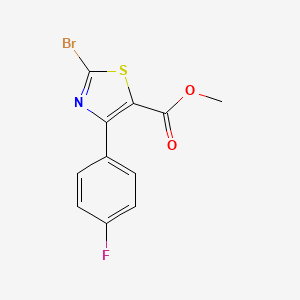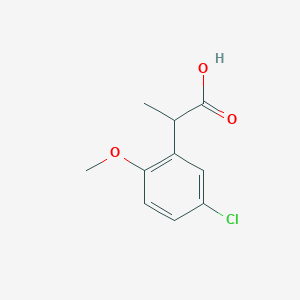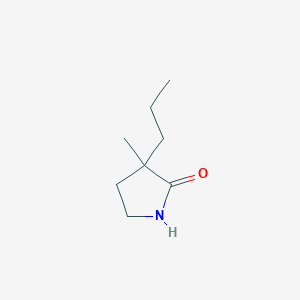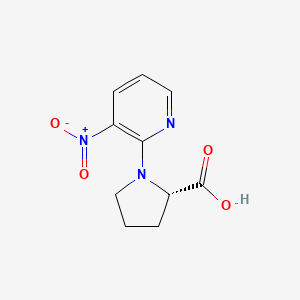![molecular formula C10H14MgN5O13P3 B13077613 magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is a complex organic compound that features a magnesium ion coordinated with a nucleoside phosphate. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate typically involves the following steps:
Nucleoside Phosphorylation: The nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Magnesium Coordination: The phosphorylated nucleoside is then reacted with a magnesium salt, such as magnesium chloride (MgCl2), under controlled pH and temperature conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation and coordination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming oxo derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, leading to the formation of phosphite derivatives.
Substitution: Nucleophilic substitution reactions can take place at the phosphate groups, resulting in the exchange of phosphate with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under mild heating.
Major Products
Oxidation: Oxo derivatives of the nucleoside phosphate.
Reduction: Phosphite derivatives.
Substitution: Nucleoside derivatives with substituted phosphate groups.
Aplicaciones Científicas De Investigación
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and nucleoside phosphate interactions.
Biology: Plays a role in understanding the biochemical pathways involving nucleotides and their metal ion complexes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of nucleotide analogs and other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects through the coordination of the magnesium ion with the nucleoside phosphate. This coordination influences the stability and reactivity of the nucleoside, affecting various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium adenosine triphosphate (Mg-ATP): A similar compound where magnesium is coordinated with adenosine triphosphate.
Magnesium guanosine triphosphate (Mg-GTP): Another similar compound with magnesium coordinated with guanosine triphosphate.
Uniqueness
Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is unique due to its specific nucleoside structure and the presence of multiple phosphate groups, which confer distinct chemical and biological properties compared to other magnesium-nucleoside complexes.
Propiedades
Fórmula molecular |
C10H14MgN5O13P3 |
|---|---|
Peso molecular |
529.47 g/mol |
Nombre IUPAC |
magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C10H14N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
BOCAEIPOSULYGK-MCDZGGTQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
